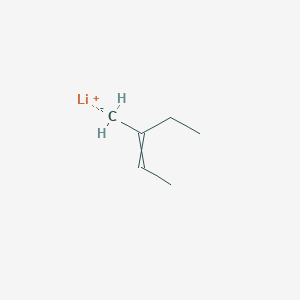
lithium;3-methanidylpent-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;3-methanidylpent-2-ene is an organic compound that features a lithium atom bonded to a 3-methanidylpent-2-ene structure. This compound is part of the broader class of organolithium compounds, which are known for their reactivity and utility in various chemical reactions. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of lithium;3-methanidylpent-2-ene typically involves the reaction of 3-methanidylpent-2-ene with a lithium reagent. One common method is the direct lithiation of 3-methanidylpent-2-ene using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction conditions, such as temperature and reagent concentrations, which is crucial for maintaining product quality and consistency.
化学反応の分析
Types of Reactions
Lithium;3-methanidylpent-2-ene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst, or lithium aluminum hydride, are often used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and epoxides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of organic compounds with varying functional groups.
科学的研究の応用
Lithium;3-methanidylpent-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: Research into organolithium compounds has explored their potential use in drug development and as intermediates in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which lithium;3-methanidylpent-2-ene exerts its effects involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers. This nucleophilic property is due to the high reactivity of the carbon-lithium bond, which allows for the formation of new bonds with various electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
- Lithium;3-methanidylpent-1-ene
- Lithium;3-methanidylhex-2-ene
- Lithium;3-methanidylbut-2-ene
Comparison
Lithium;3-methanidylpent-2-ene is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer advantages in terms of reaction rates, yields, and the types of products formed. The presence of the lithium atom significantly enhances its nucleophilic properties, making it a valuable reagent in organic synthesis.
特性
CAS番号 |
62883-82-3 |
|---|---|
分子式 |
C6H11Li |
分子量 |
90.1 g/mol |
IUPAC名 |
lithium;3-methanidylpent-2-ene |
InChI |
InChI=1S/C6H11.Li/c1-4-6(3)5-2;/h4H,3,5H2,1-2H3;/q-1;+1 |
InChIキー |
DXUIQLHGTNJRFC-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCC(=CC)[CH2-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


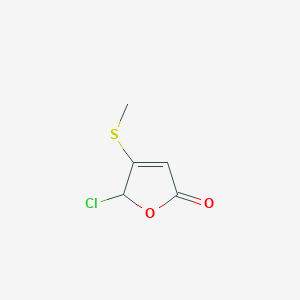
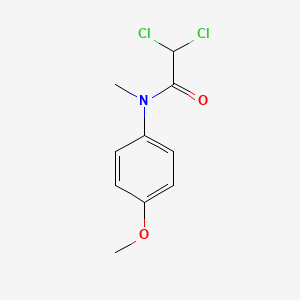
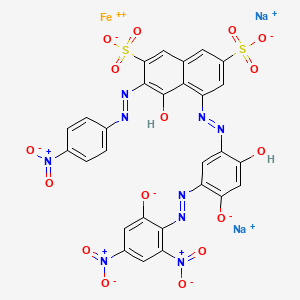
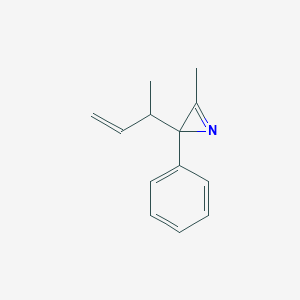
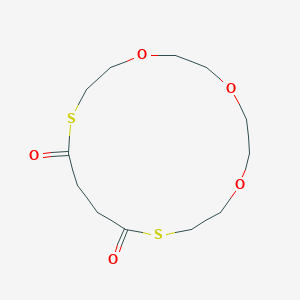
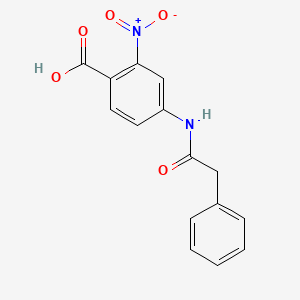
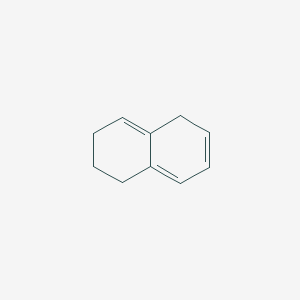
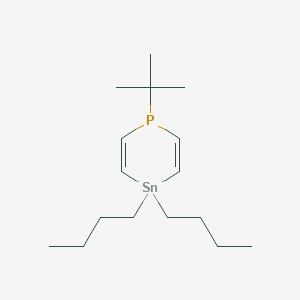


![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
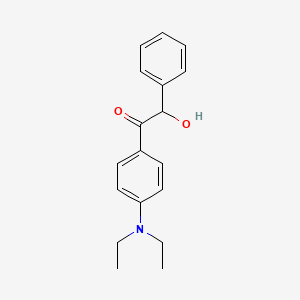
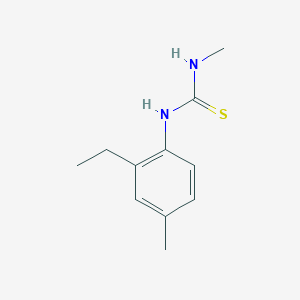
![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
